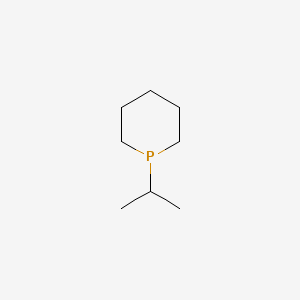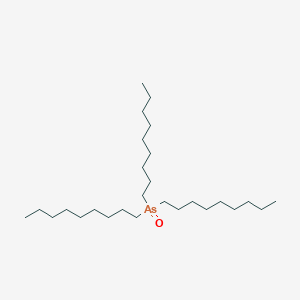
Trinonyl(oxo)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trinonyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three nonyl groups and an oxo ligand attached to a central arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trinonyl(oxo)-lambda~5~-arsane typically involves the reaction of nonyl halides with arsenic trioxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to ensure the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trinonyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo ligand to hydroxyl or other reduced forms.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Hydroxyl-substituted arsenic compounds.
Substitution: Alkyl or aryl-substituted arsenic compounds.
Aplicaciones Científicas De Investigación
Trinonyl(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trinonyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The oxo ligand plays a crucial role in the compound’s reactivity, facilitating the formation of reactive intermediates that can interact with biological molecules. The nonyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Trinonyl(oxo)-lambda~5~-phosphane: Similar structure but with phosphorus instead of arsenic.
Trinonyl(oxo)-lambda~5~-stibane: Similar structure but with antimony instead of arsenic.
Trinonyl(oxo)-lambda~5~-bismane: Similar structure but with bismuth instead of arsenic.
Uniqueness: Trinonyl(oxo)-lambda~5~-arsane is unique due to the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus, antimony, and bismuth analogs
Propiedades
Número CAS |
53324-12-2 |
|---|---|
Fórmula molecular |
C27H57AsO |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
1-di(nonyl)arsorylnonane |
InChI |
InChI=1S/C27H57AsO/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
Clave InChI |
IDGHOXFAVQLDQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[As](=O)(CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


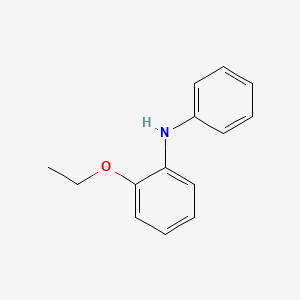

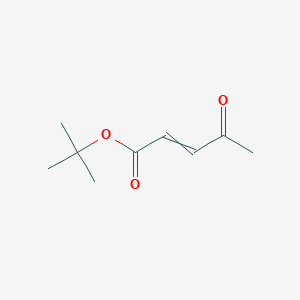
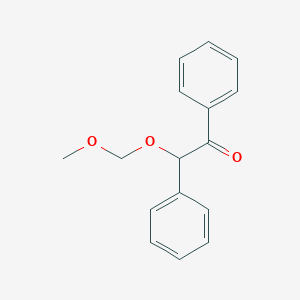

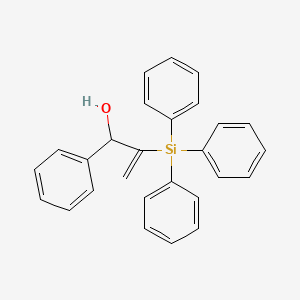

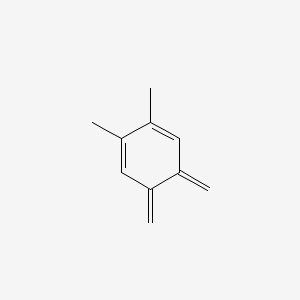
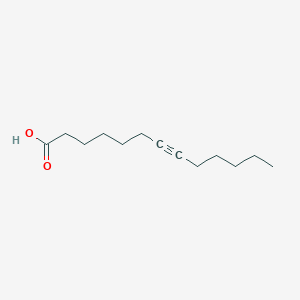


![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
